(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxole moiety, a common structure in many organic compounds . The benzo[d][1,3]dioxole moiety is a benzene ring fused with a 1,3-dioxole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Scientific Research Applications
Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives, including compounds related to the (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate, was synthesized and evaluated as aldose reductase inhibitors. These compounds were found to exhibit significant inhibitory potency, with the most potent compounds demonstrating IC50 values in the low micromolar range. Such inhibitors are considered potential therapeutic agents for the treatment of diabetic complications, highlighting the relevance of these derivatives in medicinal chemistry (Sher Ali et al., 2012).
Corrosion Inhibition
Thiazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. Research on similar thiazole compounds has demonstrated their effectiveness in reducing corrosion rates, indicating their utility in industrial applications where corrosion resistance is crucial (M. Quraishi & H. Sharma, 2005).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid ligands and their metal complexes have shown promising antimicrobial activities against a range of bacterial strains known to cause human infections. This research underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing battle against resistant microbial strains (N. Mishra et al., 2019).
Anti-HIV Potential
Investigations into the anti-HIV activity of certain naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones, related in structure to the compound , have been conducted. Although the tested compound was found to be inactive against HIV, such studies are crucial for identifying structural features that may contribute to or detract from potential anti-HIV activity, guiding the design of more effective therapeutic agents (Kang-chien Liu et al., 1993).
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzodioxole-5-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-11-6-12(2)18-14(7-11)22(9-17(23)25-3)20(28-18)21-19(24)13-4-5-15-16(8-13)27-10-26-15/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPXFDIEEFYOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCO4)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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